3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Overview
Description
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinylmethyl group, and a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, where the intermediate compound reacts with pyridine-4-carboxaldehyde in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one
- 4-{[3,6-bis(3,4-dimethoxyphenyl)-1,4-dioxo-4,5-dihydropyrrolo[3,4-c]pyrrol-2(1H)-yl]methyl}-1-methylpyridin-1-ium iodide
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and its tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-28-23(17-8-9-20(31-2)21(14-17)32-3)22(18-6-4-5-7-19(18)25(28)30)24(29)27-15-16-10-12-26-13-11-16/h4-14,22-23H,15H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNJICUXGRPQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=NC=C3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.